![molecular formula C19H24N4O2 B2503332 3-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}-N,N-dimethylaniline CAS No. 2097934-31-9](/img/structure/B2503332.png)
3-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}-N,N-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}-N,N-dimethylaniline is a useful research compound. Its molecular formula is C19H24N4O2 and its molecular weight is 340.427. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Research has explored the synthesis and reactivity of pyrimidine derivatives, demonstrating their potential in creating heterocyclic compounds with various applications. For instance, the synthesis of pyrimidine linked pyrazole heterocyclics and their evaluation for insecticidal and antibacterial potential indicates the compound's utility in developing new pesticides and antimicrobials (Deohate & Palaspagar, 2020). Similarly, the study of cation tautomerism and the structural analysis of pyrimidine derivatives provide insights into molecular recognition processes, which are crucial for pharmaceutical applications (Rajam et al., 2017).
Biological Activities
Pyrimidine derivatives exhibit a range of biological activities. The examination of thiopyrimidine derivatives for their electronic, linear, and nonlinear optical properties highlights their significance in medicinal chemistry and nonlinear optics (Hussain et al., 2020). Furthermore, the study on the kinetic and mechanistic aspects of the oxidation of pyrimidine formamidines sheds light on their potential chemical reactivity and applications in synthetic pathways (Fawzy & Shaaban, 2014).
Material Science and Catalysis
Pyrimidine derivatives are also investigated for their utility in material science and as catalysts. The development of pyridine-pyrimidines and their bis-derivatives catalyzed by ionic liquids presents new avenues for catalysis and materials chemistry, showcasing the compound's versatility in synthesizing complex molecules (Rahmani et al., 2018).
Antimicrobial and Antitumor Activities
Pyrimidine derivatives' antimicrobial and antitumor properties are significant areas of research. The synthesis and antimicrobial activity of new pyridothienopyrimidines and pyridothienotriazines suggest that these compounds could serve as leads for developing new antimicrobial agents (Abdel-rahman et al., 2002). Additionally, the investigation of pyrrolo[2,3-d]pyrimidines as nonclassical antifolates targeting thymidylate and purine nucleotide biosynthesis highlights their potential in cancer therapy (Liu et al., 2015).
Comparison with Similar Compounds
3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidine
N,N-Dimethylaniline
Pyrrolidine-1-carbonyl-N,N-dimethylaniline
By understanding the intricate details of 3-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}-N,N-dimethylaniline, researchers can harness its full potential in various scientific and industrial domains.
Properties
IUPAC Name |
[3-(dimethylamino)phenyl]-[3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-13-10-18(21-14(2)20-13)25-17-8-9-23(12-17)19(24)15-6-5-7-16(11-15)22(3)4/h5-7,10-11,17H,8-9,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBLPOSKHMGNBEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)C3=CC(=CC=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
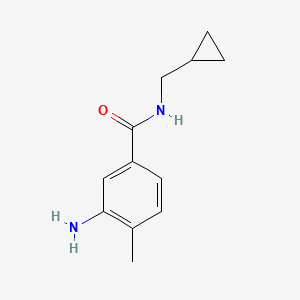
![4-(benzenesulfonyl)-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]butanamide](/img/structure/B2503252.png)
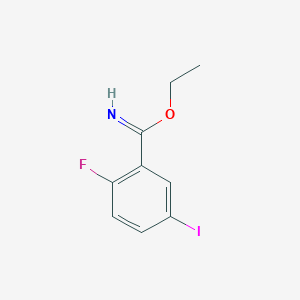
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2503256.png)
![2,2-Dimethyl-1-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]propan-1-one](/img/structure/B2503257.png)
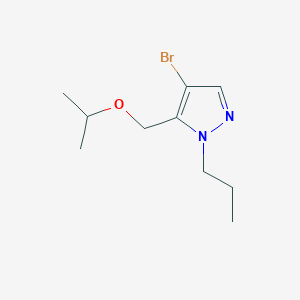
![(2E)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-[(2-methoxyphenyl)amino]prop-2-enenitrile](/img/structure/B2503261.png)
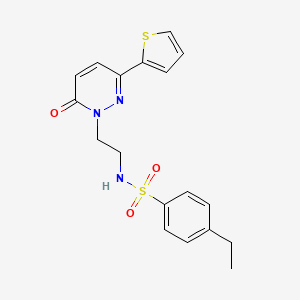
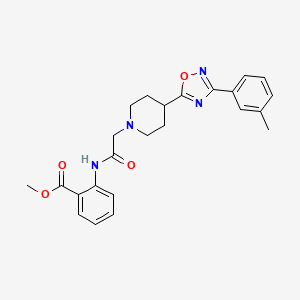
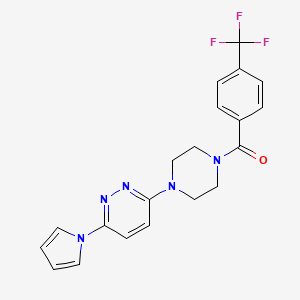
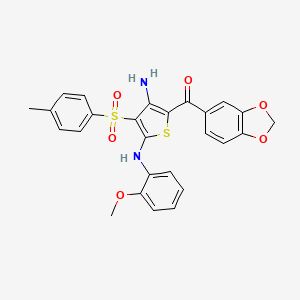
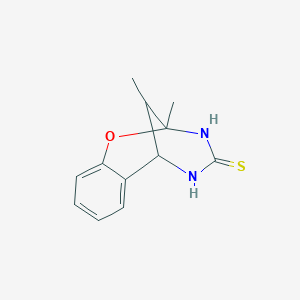
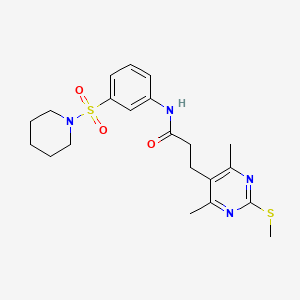
![1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2503271.png)
